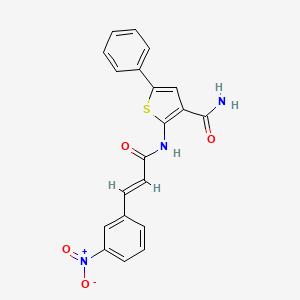

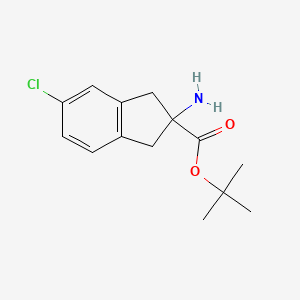

![molecular formula C15H13ClN2O5S2 B2917921 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide CAS No. 2034266-50-5](/img/structure/B2917921.png)

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide is a compound known for its potential antithrombotic properties. It is a small molecule inhibitor that targets Factor Xa, an enzyme crucial for blood coagulation. This compound is under clinical development for the prevention and treatment of thromboembolic diseases .

Wirkmechanismus

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct FXa inhibitor . It binds to the FXa enzyme, inhibiting its function and thus decreasing the amplified generation of thrombin . This results in diminished thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Biochemical Pathways

The inhibition of FXa affects the blood coagulation cascade . Specifically, it disrupts the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . This results in decreased thrombin-mediated activation of both coagulation and platelets .

Pharmacokinetics

The compound has been found to have good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa by the compound produces antithrombotic effects . By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets . This results in a reduction in the formation of blood clots .

Biochemische Analyse

Biochemical Properties

The compound interacts with the coagulation enzyme Factor Xa (FXa), inhibiting its function . This interaction is facilitated by the neutral ligand chlorothiophene in the S1 subsite . The compound’s high potency and good oral bioavailability make it a promising candidate for antithrombotic therapy .

Cellular Effects

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide’s inhibition of FXa can have significant effects on cellular processes. By inhibiting FXa, the compound can prevent the formation of thrombin, a key enzyme in the coagulation cascade. This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation .

Molecular Mechanism

The compound exerts its effects at the molecular level through its interaction with FXa. The neutral ligand chlorothiophene in the S1 subsite allows for high affinity binding to FXa . This binding inhibits the function of FXa, preventing the conversion of prothrombin to thrombin and thereby inhibiting the coagulation cascade .

Temporal Effects in Laboratory Settings

The compound’s high potency and good oral bioavailability suggest that it may have stable, long-term effects on cellular function .

Dosage Effects in Animal Models

Early studies suggest that the compound has a high potency, indicating that it may be effective at low dosages

Metabolic Pathways

Given its role as an FXa inhibitor, it is likely that the compound interacts with enzymes and cofactors involved in the coagulation cascade .

Transport and Distribution

Given its high potency and good oral bioavailability, it is likely that the compound is effectively transported and distributed within the body .

Subcellular Localization

Given its role as an FXa inhibitor, it is likely that the compound localizes to areas of the cell involved in the coagulation cascade .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide involves multiple steps. The general synthetic route includes:

Formation of the oxazolidinone ring: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

Introduction of the thiophene ring: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

Sulfonamide formation: The final step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions can occur at the oxazolidinone ring, leading to the formation of various reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a model compound in the study of Factor Xa inhibitors.

Biology: The compound is used in biological assays to study blood coagulation pathways.

Medicine: It is under clinical development for the treatment of thromboembolic diseases.

Industry: The compound is used in the development of new anticoagulant drugs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action.

Apixaban: A direct Factor Xa inhibitor used for the prevention of thromboembolic events.

Edoxaban: Another oral Factor Xa inhibitor with high selectivity.

Uniqueness

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide is unique due to its specific structural features, such as the oxazolidinone ring and the thiophene sulfonamide moiety, which contribute to its high potency and selectivity for Factor Xa .

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIQQBLDXHSTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

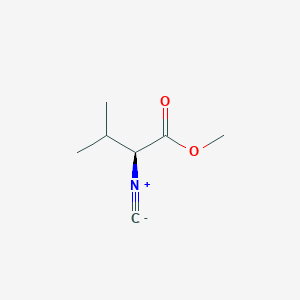

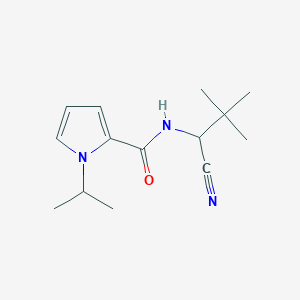

![N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2917840.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)

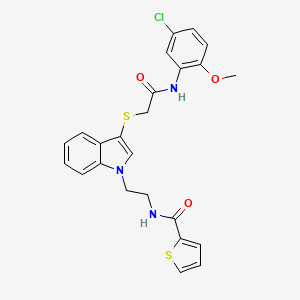

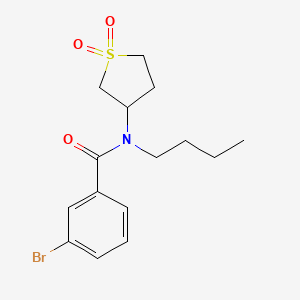

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)

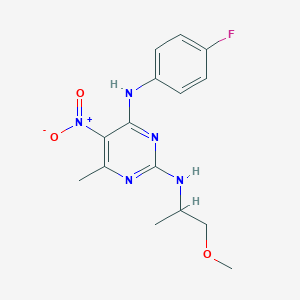

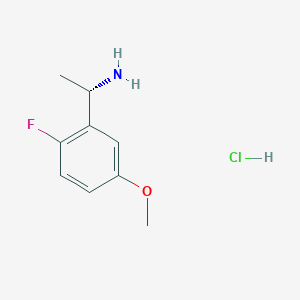

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)

![3-methyl-7-(3-methylbutyl)-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2917858.png)